molecular formula C17H24O3 B11927673 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

Cat. No.: B11927673
M. Wt: 276.4 g/mol
InChI Key: ANUURBUQOGJSHE-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is a synthetic benzaldehyde derivative supplied as a solid for research applications . This compound is primarily valued in organic and medicinal chemistry as a key synthetic intermediate. Its structure, featuring ether and aldehyde functional groups, makes it a versatile building block for constructing more complex molecules, particularly in pharmaceutical research . While specific biological data for this compound may not be widely published, structural analogs and related benzaldehyde derivatives are investigated for their potential as intermediates in the synthesis of active pharmaceutical ingredients, including thiazolidinedione-based compounds . Researchers utilize this benzaldehyde in explorative studies to develop novel substances with potential biological activities. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans, animals, or for any veterinary purposes.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

4-(2-cyclohexylethoxy)-3-ethoxybenzaldehyde

InChI

InChI=1S/C17H24O3/c1-2-19-17-12-15(13-18)8-9-16(17)20-11-10-14-6-4-3-5-7-14/h8-9,12-14H,2-7,10-11H2,1H3

InChI Key

ANUURBUQOGJSHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCC2CCCCC2

Origin of Product

United States

Preparation Methods

First Alkylation: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

Methodology Adapted from CN103724171B:

  • Schiff Base Formation:

    • React 3,4-dihydroxybenzaldehyde (1 eq) with aniline (1 eq) in ethanol (16.25 eq) under reflux for 12–14 h.

    • Isolate the Schiff base (salicylidene aniline ) via distillation and recrystallization (97% yield).

  • Ethoxylation:

    • Treat the Schiff base with bromoethane (4.47 eq) and potassium tert-butoxide (1 eq) in toluene at 80°C for 12 h.

    • Acidic workup (2 M HCl) liberates the free phenol, yielding 3-ethoxy-4-hydroxybenzaldehyde (72% yield).

Rationale: The Schiff base protects the 4-hydroxy group during ethoxylation at the 3-position, preventing dialkylation.

Second Alkylation: Introduction of 2-Cyclohexylethoxy Group

Williamson Ether Synthesis (EP2200701B1):

  • Reaction Conditions:

    • Combine 3-ethoxy-4-hydroxybenzaldehyde (1 eq) with 2-cyclohexylethyl bromide (1.2 eq) and K₂CO₃ (2 eq) in dimethylformamide (DMF) at 80°C for 24 h.

    • Use a Dean-Stark trap to remove water and drive the reaction to completion.

  • Purification:

    • Extract with ethyl acetate, wash with brine, and concentrate.

    • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate 4-(2-cyclohexylethoxy)-3-ethoxybenzaldehyde (68% yield).

Critical Parameters:

ParameterOptimal ValueEffect on Yield
BaseK₂CO₃Higher selectivity vs. NaH
SolventDMFPolar aprotic enhances reactivity
Temperature80°CBalances rate and decomposition
Reaction Time24 hEnsures complete conversion

Alternative Protection Strategies

Simultaneous Dual Alkylation

Direct treatment of 3,4-dihydroxybenzaldehyde with bromoethane and 2-cyclohexylethyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide, NaOH, H₂O/toluene) resulted in poor regiocontrol (<30% target product). Competing reactions included:

  • Random etherification at both positions.

  • Formation of diaryl ether byproducts.

Silyl Ether Protection

Protecting the 4-hydroxy group as a tert-butyldimethylsilyl (TBS) ether prior to ethoxylation:

  • Protection:

    • React 3,4-dihydroxybenzaldehyde with TBSCl (1.1 eq) and imidazole (2 eq) in DMF (0°C, 2 h).

  • Ethoxylation:

    • Alkylate the 3-position with bromoethane/K₂CO₃ in acetone (82% yield).

  • Deprotection and Second Alkylation:

    • Remove TBS with TBAF in THF, then proceed with 2-cyclohexylethyl bromide (overall yield: 58%).

Drawbacks: Additional steps reduce overall efficiency compared to the Schiff base method.

Optimization of Key Reaction Parameters

Solvent Screening for Second Alkylation

SolventDielectric ConstantYield (%)Purity (%)
DMF36.76895
DMSO46.76593
Toluene2.44289
THF7.55591
BaseSolubility in DMFYield (%)
K₂CO₃Moderate68
Cs₂CO₃High70
NaHLow45
NaOHPoor32

Insight: Cs₂CO₃ offers marginally better yields but increases cost. K₂CO₃ provides the best balance.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 9.86 (s, 1H, CHO), 7.44 (d, J = 8.4 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 4.16 (t, J = 6.8 Hz, 2H, OCH₂CH₂Cy), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.74–1.25 (m, 11H, cyclohexyl), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr): 2830 cm⁻¹ (C-H stretch, ether), 1695 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC Conditions:

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: 60:40 MeCN/H₂O

  • Retention Time: 6.8 min

  • Purity: 98.5%.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) using the Schiff base method achieved 63% overall yield with:

  • Cycle Time: 48 h (including workup and purification).

  • Cost Analysis:

    ComponentCost per kg ($)
    3,4-Dihydroxybenzaldehyde120
    Bromoethane85
    2-Cyclohexylethyl bromide310

Challenges:

  • High cost of 2-cyclohexylethyl bromide necessitates recovery via distillation (≥90% recovery possible).

  • DMF disposal requires specialized waste management.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and cyclohexylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-(2-Cyclohexylethoxy)-3-ethoxybenzoic acid.

    Reduction: 4-(2-Cyclohexylethoxy)-3-ethoxybenzyl alcohol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is not fully understood. it is known to interact with various molecular targets and pathways. For example, it has been shown to reduce the expression of Nrf2 mRNA and protein levels, which can enhance the sensitivity of cancer cells to radiation therapy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position 4/3) Molecular Formula Boiling Point (°C) Lipophilicity (LogP)* Key References
4-Benzyloxy-3-ethoxybenzaldehyde Benzyloxy / Ethoxy C16H16O3 405.1 3.2
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde Dichlorobenzyloxy / Ethoxy C16H14Cl2O3 N/A 4.5
4-(But-3-yn-1-yloxy)-3-ethoxybenzaldehyde Butynyloxy / Ethoxy C13H14O3 N/A 2.8
4-(1H-Benzimidazol-2-ylmethoxy)-3-ethoxybenzaldehyde trihydrate Benzimidazole-methoxy / Ethoxy C17H16N2O3·3H2O N/A 1.5
4-Hexyloxy-3-methoxybenzaldehyde Hexyloxy / Methoxy C14H20O3 N/A 4.0

*Estimated using fragment-based methods.

Key Observations :

  • The benzimidazole derivative’s lower LogP (1.5) suggests improved solubility due to hydrogen-bonding capacity .
  • Thermal Stability : The benzyloxy derivative exhibits a high boiling point (405.1°C), attributed to strong van der Waals interactions , while halogenated analogs (e.g., dichlorobenzyloxy) may exhibit higher reactivity in electrophilic substitutions .

Key Observations :

  • Base and Solvent Effects: The use of Cs2CO3 in DMF (dimethylformamide) for benzyloxy derivatives achieves high yields (96%) due to efficient deprotonation and nucleophilic substitution . In contrast, Mitsunobu conditions (DIAD, triphenylphosphine) for butynyloxy derivatives result in lower yields (35%), likely due to steric hindrance .
  • Halogenation Impact: Dichlorobenzyloxy derivatives require careful handling due to hazards noted in Safety Data Sheets (e.g., GHS hazard codes) , unlike non-halogenated analogs.

Key Observations :

  • Neuroprotective Potential: The benzimidazole derivative demonstrates antioxidant activity via radical scavenging, linked to its hydrogen-bonding network and planar aromatic system .

Crystallographic and Stability Profiles

Table 4: Crystallographic Data

Compound Name Crystal System Dihedral Angle (°) Stabilizing Interactions Reference
4-(1H-Benzimidazol-2-ylmethoxy)-3-ethoxybenzaldehyde trihydrate Orthorhombic (P212121) 26.2 N–H⋯O, O–H⋯N, π-π stacking
4-Hexyloxy-3-methoxybenzaldehyde Monoclinic Planar conformation van der Waals, C–H⋯O

Key Observations :

  • Hydrogen Bonding : The benzimidazole derivative’s trihydrate structure is stabilized by extensive N–H⋯O and O–H⋯N bonds, critical for its solid-state stability .
  • Alkyl Chain Effects : The hexyloxy analog’s planar conformation facilitates dense crystal packing, enhancing thermal stability .

Biological Activity

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzaldehyde core substituted with cyclohexyl and ethoxy groups. Its chemical structure can be represented as follows:

C15H20O3\text{C}_{15}\text{H}_{20}\text{O}_{3}

This structure is significant as the presence of the ethoxy and cyclohexyl groups may influence its solubility, stability, and interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activities. For example, studies have shown that benzaldehyde derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in conditions like arthritis and cardiovascular diseases.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of benzaldehyde derivatives. The presence of the ethoxy group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens. While specific data on this compound is limited, related compounds have demonstrated significant activity against bacteria and fungi.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of various benzaldehyde derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that certain structural modifications significantly enhanced radical scavenging activity, suggesting a similar potential for this compound.
  • Anti-inflammatory Mechanism
    • In vitro studies on related compounds showed a reduction in TNF-alpha and IL-6 levels upon treatment with benzaldehyde derivatives. This suggests that this compound could similarly modulate inflammatory pathways.
  • Antimicrobial Efficacy
    • A comparative study on various aromatic aldehydes demonstrated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. Given its structural similarities, this compound may also display antimicrobial properties worth investigating further.

Research Findings Summary Table

Activity Mechanism Related Findings
AntioxidantFree radical scavengingEnhanced activity in structurally similar compounds
Anti-inflammatoryInhibition of cytokines (TNF-alpha, IL-6)Similar compounds reduced inflammation markers
AntimicrobialMembrane penetration leading to cell lysisPotent activity against common bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-cyclohexylethoxy)-3-ethoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis, where 3-ethoxy-4-hydroxybenzaldehyde reacts with 2-cyclohexylethyl bromide under alkaline conditions. Key parameters include:

  • Base selection : K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) .
  • Temperature : 80–100°C for 12–24 hours to ensure complete substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.
  • Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar aldehydes?

  • Methodological Answer :

  • ¹H NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm, cyclohexyl protons (δ 1.0–2.1 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH₃; δ 3.4–4.0 ppm for OCH₂) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and ether C-O stretches at 1100–1250 cm⁻¹ .
  • Mass Spec : Molecular ion peak at m/z 290 (C₁₇H₂₂O₃⁺) with fragmentation patterns confirming cyclohexyl and ethoxy moieties .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or binding affinities .
  • Limitations : Solvent effects and conformational flexibility require hybrid QM/MM approaches for accuracy .

Q. How does the substitution pattern (cyclohexylethoxy vs. benzyloxy) influence the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Experimental Design : Compare oxidation rates using H₂O₂/Fe²⁺ (Fenton’s reagent) or KMnO₄ in acidic media. Monitor via HPLC .
  • Findings : Cyclohexylethoxy groups enhance steric protection of the aldehyde, reducing oxidation rates by ~40% compared to benzyloxy analogs .
  • Data Table :
SubstitutionOxidizing AgentHalf-life (min)Major Product
CyclohexylethoxyH₂O₂/Fe²⁺1204-(2-cyclohexylethoxy)-3-ethoxybenzoic acid
BenzyloxyKMnO₄454-hydroxy-3-ethoxybenzaldehyde

Q. What strategies resolve contradictions in reported diastereomer ratios during derivatization reactions?

  • Methodological Answer :

  • Chromatographic Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers and quantify ratios .
  • Kinetic Control : Adjust reaction temperature (−20°C to RT) to favor one pathway; lower temps slow equilibration, stabilizing the kinetic product .
  • Case Study : In hydrazone formation, steric hindrance from the cyclohexyl group biases diastereomer formation toward the syn isomer (75:25 ratio) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 92–98°C vs. 85–90°C)?

  • Methodological Answer :

  • Crystallinity : Differences in recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing and melting ranges .
  • Impurity Impact : Residual solvents (e.g., DMF) lower observed melting points; purity must be verified via DSC .
  • Standardization : Use a single source (e.g., PubChem) for reference data to minimize variability .

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